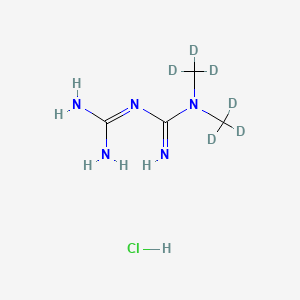

Metformin-d6, Hydrochloride

描述

盐酸二氢甲formin-d6 是盐酸二甲formin 的氘代形式,其中六个氢原子被氘取代。该化合物主要用作质谱法中的内标,用于定量生物样品中的二甲formin。 二甲formin 本身是一种广泛用于治疗 2 型糖尿病的药物,以其在不引起低血糖的情况下降低血糖水平的能力而闻名 .

准备方法

合成路线和反应条件: 盐酸二氢甲formin-d6 的合成涉及在微波加热下,在 100°C 至 160°C 的温度范围内,使二氰二胺与盐酸二甲胺-d6 反应 。这种方法确保将氘原子掺入二甲formin 分子中。

工业生产方法: 盐酸二氢甲formin-d6 的工业生产遵循类似的合成路线,但规模更大。优化反应条件以确保最终产品的高产率和纯度。 在工业环境中使用微波加热可实现高效、快速的合成 .

化学反应分析

反应类型: 盐酸二氢甲formin-d6 会经历各种化学反应,包括:

氧化: 在特定条件下,二甲formin 可以被氧化,尽管这在治疗使用中并不常见。

还原: 由于二甲formin 的结构稳定,还原反应并不常见。

取代: 二甲formin 可以发生取代反应,特别是在强亲核试剂存在的情况下。

常用试剂和条件:

氧化: 可以使用强氧化剂,如高锰酸钾。

取代: 在碱性条件下,亲核取代可以与氢氧化钠等试剂发生。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会导致形成二甲formin 的各种氧化衍生物 .

科学研究应用

Pharmacokinetics and Metabolism Studies

Metformin-d6 is primarily utilized in pharmacokinetic studies to trace and quantify metformin levels in biological samples. The deuterium labeling enables researchers to differentiate between the administered Metformin-d6 and the endogenous metformin present in biological matrices. This distinction is crucial for accurate quantification using techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods allow scientists to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of metformin in various tissues, including liver, kidney, and muscle .

Case Studies in Toxicology

Metformin-d6 has been employed in toxicological studies to investigate cases of metformin overdose or intoxication. For instance, a study analyzed hair samples from individuals who suffered fatal metformin intoxication, utilizing Metformin-d6 to establish a clear understanding of drug concentrations over time . This application highlights its utility in forensic science and clinical toxicology.

Cancer Research

Research has indicated that metformin possesses anti-cancer properties beyond its glucose-lowering effects. Studies have investigated its role in various cancers, including colorectal cancer and breast cancer. Metformin-d6 can be used to trace its metabolic pathways within tumor tissues, helping to elucidate mechanisms by which it may inhibit tumor growth or enhance the efficacy of other therapeutic agents .

Table 1: Summary of Cancer Research Applications

| Cancer Type | Study Focus | Findings |

|---|---|---|

| Colorectal Cancer | Metabolic profiling with Metformin-d6 | Inhibition of tumor growth via AMPK pathway activation |

| Breast Cancer | Combination therapies with Metformin | Enhanced efficacy when combined with chemotherapy agents |

| Hepatocellular Carcinoma | Survival improvement studies | Reduction in mortality rates among treated patients |

Neuroprotective Effects

Recent studies have suggested that metformin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Researchers utilize Metformin-d6 to explore its effects on neuronal metabolism and neuroinflammation pathways . This application opens avenues for understanding how metabolic modulation can influence neurodegenerative diseases.

Cardiovascular Research

Metformin is also studied for its cardiovascular benefits. The use of Metformin-d6 allows researchers to investigate how metformin influences lipid profiles and cardiovascular risk factors in diabetic patients. Its impact on endothelial function and vascular health is being explored through both clinical trials and preclinical models .

作用机制

盐酸二氢甲formin-d6 与二甲formin 一样,主要通过降低肝脏葡萄糖生成和增加胰岛素敏感性来发挥作用。分子靶标包括:

AMP 活化蛋白激酶 (AMPK): AMPK 的激活导致肝糖异生减少和外周组织葡萄糖摄取增加。

线粒体甘油磷酸脱氢酶: 抑制这种酶可减少肝糖异生

类似化合物:

苯formin: 另一种双胍类药物,具有类似的降糖作用,但由于乳酸酸中毒的风险而被撤回。

丁formin: 与二甲formin 类似,但也与更高的乳酸酸中毒风险相关。

独特性: 盐酸二氢甲formin-d6 由于其氘含量而独一无二,这提供了增强的稳定性,并允许在研究环境中进行精确的分析测量。 这使其成为药代动力学研究和质量控制过程中的宝贵工具 .

相似化合物的比较

Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.

Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.

Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .

生物活性

Metformin-d6 hydrochloride is a deuterated form of metformin, a widely used medication primarily for the management of type 2 diabetes. This compound exhibits various biological activities, particularly in glucose metabolism and insulin sensitivity. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Metformin-d6 Hydrochloride

Metformin-d6 hydrochloride (CAS 1185166-01-1) is chemically identified as 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine hydrochloride. Its molecular formula is CHDClN, and it has a molecular weight of 171.66 g/mol. This compound is known for its role in enhancing insulin sensitivity and reducing hepatic glucose production.

Metformin-d6 exerts its biological effects primarily through the following mechanisms:

- AMPK Activation : Metformin activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activation leads to decreased gluconeogenesis in the liver and increased glucose uptake in peripheral tissues .

- Inhibition of Mitochondrial Respiration : The compound inhibits mitochondrial complex I, which reduces ATP production and increases AMP levels. This change activates AMPK and subsequently inhibits the activity of gluconeogenic enzymes, favoring glycolysis instead .

- Impact on Lipid Metabolism : Metformin-d6 has been shown to reduce lipid accumulation in the liver, leading to decreased levels of total cholesterol, LDL cholesterol, and triglycerides in plasma .

Pharmacokinetics

The pharmacokinetic profile of metformin-d6 is similar to that of regular metformin:

- Absorption : Metformin-d6 has an absolute oral bioavailability ranging from 40% to 60%. It reaches peak plasma concentrations within 2 to 3 hours after administration .

- Distribution : The compound does not bind significantly to plasma proteins and is distributed throughout body tissues, including small amounts in breast milk .

- Excretion : Metformin-d6 is excreted unchanged via the kidneys, with a half-life ranging from 4 to 8 hours depending on renal function .

Case Study 1: Cardiovascular Benefits

A study examined the acute effects of metformin on cardiac function post-myocardial infarction in rats. Results indicated that metformin treatment improved cardiac function significantly compared to control groups, likely due to its AMPK-mediated effects on energy metabolism .

Case Study 2: Weight Management

In a clinical trial involving overweight patients with type 2 diabetes, metformin-d6 administration resulted in significant weight loss compared to placebo. Participants exhibited reduced appetite and lower caloric intake, attributed to the drug's impact on energy regulation pathways .

Comparative Biological Activity Table

| Parameter | Metformin | Metformin-d6 Hydrochloride |

|---|---|---|

| Molecular Weight | 129.16 g/mol | 171.66 g/mol |

| AMPK Activation | Yes | Yes |

| Hepatic Glucose Production | Inhibited | Inhibited |

| Insulin Sensitivity | Increased | Increased |

| Lipid Accumulation | Decreased | Decreased |

| Oral Bioavailability | 40% - 60% | Similar |

属性

IUPAC Name |

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662072 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185166-01-1 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。